

A Technical Guide to 2,6-Diisopropyliodobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Diisopropyliodobenzene

Cat. No.: B170255

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2,6-Diisopropyliodobenzene**, a key intermediate in organic synthesis. It includes detailed physicochemical properties, safety and handling information, a validated synthesis protocol, and a generalized experimental workflow, designed to support its application in research and development.

Physicochemical and Identification Properties

2,6-Diisopropyliodobenzene is a sterically hindered aryl iodide. Its bulky isopropyl groups make it a valuable building block for creating complex molecular architectures where specific spatial arrangements are required. Its primary identifier is its Chemical Abstracts Service (CAS) number.

Property	Value	Reference
CAS Number	163704-47-0	[1] [2] [3] [4]
Molecular Formula	C ₁₂ H ₁₇ I	[1] [3]
Molecular Weight	288.17 g/mol	[3] [4]
Synonyms	2-Iodo-1,3-diisopropylbenzene, 1-Iodo-2,6-diisopropylbenzene	[1] [4] [5]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	Data not available in cited sources	[1] [2]
Melting Point	Data not available in cited sources	[1] [2]
Density	Data not available in cited sources	[1] [2]

Safety, Handling, and Storage

Proper handling of **2,6-Diisopropyliodobenzene** is crucial due to its potential toxicity and irritant nature.[\[1\]](#) Adherence to standard laboratory safety protocols is mandatory.

Category	Information	Reference
Known Hazards	<p>The compound is considered toxic and may cause irritation.</p> <p>[1] Care should be taken to prevent ingestion, inhalation, or skin absorption.[1]</p>	[1]
Personal Protective Equipment	Standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.	
Storage Conditions	Store in a refrigerator at 2-8°C, protected from light.[1]	[1]

Note: Specific GHS hazard classifications and precautionary statements for **2,6-Diisopropyliodobenzene** were not available in the consulted resources.

Synthesis Protocol: Sandmeyer-type Reaction

The following is a detailed protocol for the synthesis of **2,6-Diisopropyliodobenzene** from 2,6-diisopropylaniline.[5] This method involves a diazotization reaction followed by iodination.

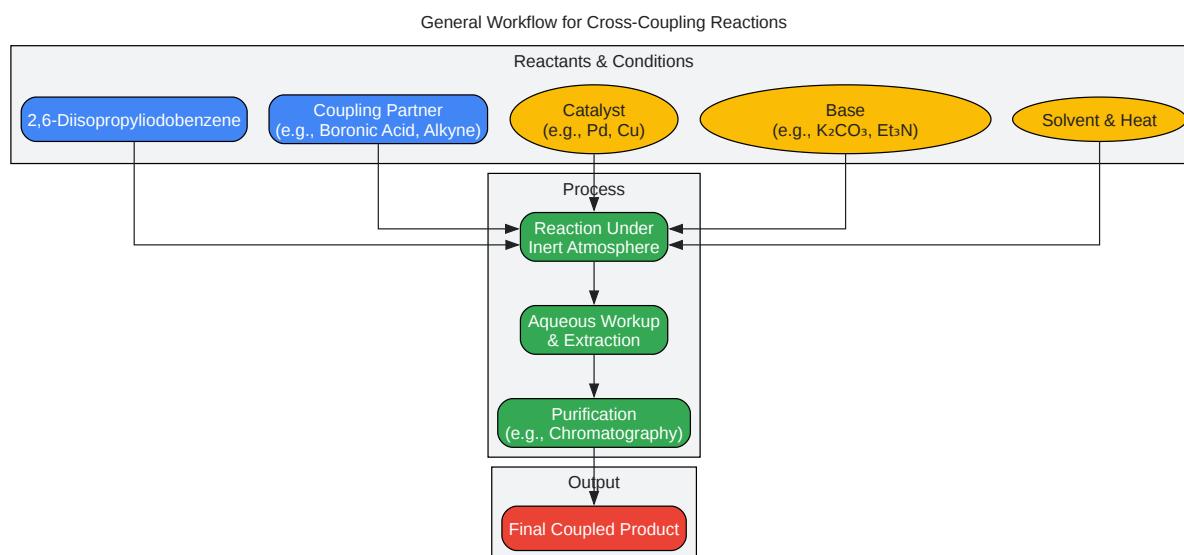
3.1. Materials and Reagents

- 2,6-diisopropylaniline (7.09 g, 40 mmol)
- Concentrated Hydrochloric Acid (18 mL)
- Deionized Water (54 mL + 16 mL + 6 mL)
- Sodium Nitrite (NaNO_2) (2.76 g, 40 mmol)
- Potassium Iodide (KI) (6.64 g, 40 mmol)
- Hexane
- Aqueous Sodium Nitrite solution

- Saturated Saline solution
- Anhydrous Magnesium Sulfate (MgSO_4)
- Silica Gel for column chromatography

3.2. Experimental Procedure

- **Diazotization:** A solution of 2,6-diisopropylaniline (7.09 g, 40 mmol) in a mixture of water (54 mL) and concentrated hydrochloric acid (18 mL) is prepared in a flask suitable for cooling.[5]
- The mixture is cooled in an ice bath with sufficient stirring. A solution of sodium nitrite (2.76 g, 40 mmol) in 16 mL of water is added dropwise to the cooled mixture.[5]
- Following the addition, the resulting mixture is stirred for an additional 10 minutes in the ice bath to ensure complete formation of the diazonium salt.[5]
- **Iodination:** A solution of potassium iodide (6.64 g, 40 mmol) in 6 mL of water is added to the diazonium salt mixture.[5]
- The reaction is stirred for 4 hours at room temperature, then heated to reflux for 1 hour to complete the substitution.[5]


3.3. Workup and Purification

- After cooling to room temperature, the reaction mixture is transferred to a separatory funnel and extracted with hexane.[5]
- The organic extract is washed sequentially with an aqueous sodium nitrite solution and then with a saturated saline solution.[5]
- The washed organic layer is dried over anhydrous magnesium sulfate.[5]
- The solvent is removed by evaporation under reduced pressure.[5]
- The resulting residue is purified by column chromatography on silica gel, eluting with hexane, to yield the final product, **2,6-diisopropyliodobenzene**, as an oil (5.09 g).[5]

Applications in Organic Synthesis

2,6-Diisopropyliodobenzene is a versatile intermediate primarily used in the pharmaceutical, pesticide, and dye industries.[1] Its sterically hindered nature makes it a valuable substrate in cross-coupling reactions and for the synthesis of other functionalized aromatic compounds where control of regioselectivity is critical.[1]

The following diagram illustrates a generalized workflow for a metal-catalyzed cross-coupling reaction, a common application for this compound.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for a cross-coupling reaction.

This workflow highlights the key stages from reactants to the final purified product, representing a typical synthetic application for **2,6-Diisopropyliodobenzene** in modern organic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. 2,6-Diisopropyliodobenzene | 163704-47-0 [chemicalbook.com]
- 3. 2,6-Diisopropyliodobenzene - CAS:163704-47-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. 2-Iodo-1,3-diisopropylbenzene | C12H17I | CID 9925960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [A Technical Guide to 2,6-Diisopropyliodobenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b170255#2-6-diisopropyliodobenzene-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com